molecular formula C12H16O4 B1376448 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid CAS No. 1035271-23-8

3-[3-(2-Methoxyethoxy)phenyl]propanoic acid

Cat. No.: B1376448
CAS No.: 1035271-23-8
M. Wt: 224.25 g/mol
InChI Key: UNIISWOHWZGDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-Methoxyethoxy)phenyl]propanoic acid is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[3-(2-methoxyethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-7-8-16-11-4-2-3-10(9-11)5-6-12(13)14/h2-4,9H,5-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIISWOHWZGDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Phenylpropanoic Acid Scaffold: From Ancient Remedies to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide to the Discovery, History, and Core Methodologies of Phenylpropanoic Acid Derivatives

Introduction: A Tale of Two Molecules and a Revolution in Pain Management

The story of phenylpropanoic acid derivatives is, in many ways, the story of modern medicine's quest for targeted, effective, and safe therapies. While the journey begins with the ancient use of willow bark for pain relief, it culminates in the rational design and synthesis of molecules that have become household names and indispensable tools in the clinician's arsenal.[1][2][3][4] This guide will navigate the fascinating history of this chemical class, from its natural product origins to the landmark discoveries of ibuprofen and naproxen. We will delve into the core synthetic strategies that brought these drugs from the laboratory to the patient, explore their mechanism of action with a focus on the cyclooxygenase (COX) pathway, and provide detailed experimental protocols for their synthesis and analysis. Beyond their well-known anti-inflammatory properties, we will also shed light on the expanding therapeutic landscape of phenylpropanoic acid derivatives, including their emerging roles in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this pivotal class of molecules.

Part 1: The Historical Trajectory: From Salicin to Selective Inhibition

The journey to the highly effective phenylpropanoic acid derivatives of today was a multi-century endeavor, marked by serendipitous discoveries, methodical chemical exploration, and a progressively deeper understanding of human physiology.

The Ancient Precedent: Willow Bark and the Dawn of Salicylates

The use of willow and myrtle plants for their analgesic and antipyretic properties dates back over 3,500 years to ancient Sumerian and Egyptian civilizations.[2][3][4] The active ingredient, salicin, was first isolated in a crystalline form from willow bark in 1828 by Johann Buchner.[5] This was followed by the synthesis of salicylic acid in 1838 by Raffaele Piria.[5] While effective, salicylic acid proved to be harsh on the stomach.[6][7] This critical drawback spurred further chemical modification, leading to the synthesis of acetylsalicylic acid, or aspirin, by Felix Hoffmann at Bayer in 1897.[2][7] Aspirin's commercial success marked a turning point in medicine and set the stage for the development of a new generation of anti-inflammatory drugs.[2]

The "Profens": A Safer Generation of NSAIDs

The widespread use of aspirin highlighted the need for anti-inflammatory agents with an improved gastrointestinal safety profile. This need drove the research that ultimately led to the discovery of the 2-arylpropionic acid derivatives, colloquially known as the "profens."

Ibuprofen: A Hangover Cure that Changed the World

In the 1950s and 1960s, a team at Boots Pure Drug Company, led by Stewart Adams and John Nicholson, embarked on a mission to develop a safer alternative to aspirin for the long-term treatment of rheumatoid arthritis.[8] After screening over 600 compounds, they filed a patent for 2-(4-isobutylphenyl)propanoic acid in 1961, which would later be named ibuprofen.[8][9] The name itself is a portmanteau of its chemical components: i sobu tyl-pro pionic acid-phen yl.[9] Famously, Dr. Adams first tested the drug on himself to treat a hangover.[9] Ibuprofen was launched as a prescription drug in the UK in 1969 and in the US in 1974, eventually becoming the first non-aspirin NSAID available over-the-counter in the early 1980s.[9][10]

Naproxen: A Naphthalene-based Profen

Around the same time as the development of ibuprofen, researchers at Syntex were also exploring new anti-inflammatory agents. Their work led to the synthesis of naproxen, a naphthalenepropionic acid derivative, which was patented in 1967.[11][12] Naproxen was approved for medical use in the United States in 1976 as a prescription drug and later became available over-the-counter in 1994.[11][13]

The timeline below highlights the key milestones in the development of these landmark phenylpropanoic acid derivatives:

YearMilestoneReference
1961Patent filed for ibuprofen by Boots Group.[9]
1967Naproxen is patented by Syntex.[11]
1969Ibuprofen launched as a prescription drug in the UK.[8][9]
1974Ibuprofen becomes available by prescription in the US.[9][10]
1976Naproxen is approved for medical use in the US.[11][13]
1983-1984Ibuprofen becomes the first non-aspirin NSAID available over-the-counter in the UK and US.[9]
1994The FDA approves naproxen for over-the-counter use.[11]

Part 2: The Core of the Matter: Synthesis and Mechanism

The therapeutic success of phenylpropanoic acid derivatives is intrinsically linked to the ingenuity of their chemical synthesis and a deep understanding of their biological target.

Synthetic Pathways: From Classic Routes to Green Chemistry

The industrial synthesis of phenylpropanoic acid derivatives has evolved significantly, driven by the dual goals of increasing efficiency and minimizing environmental impact.

The original synthesis of ibuprofen developed by the Boots Company was a six-step process starting from isobutylbenzene.[7][9] While historically significant, this method suffered from low atom economy, meaning a large proportion of the atoms from the reactants did not end up in the final product.[7]

Workflow of the Boots Synthesis of Ibuprofen:

G cluster_0 The Boots Company Synthesis of Ibuprofen (Classic Route) A Isobutylbenzene B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B Step 1 C p-Isobutylacetophenone B->C D Darzens Reaction (Ethyl chloroacetate) C->D Step 2 E α,β-Epoxy ester D->E F Hydrolysis & Decarboxylation E->F Step 3 G Aldehyde F->G H Reaction with Hydroxylamine G->H Step 4 I Oxime H->I J Dehydration I->J Step 5 K Nitrile J->K L Hydrolysis K->L Step 6 M Ibuprofen L->M

Caption: A six-step synthesis of ibuprofen, starting from isobutylbenzene.

In the 1990s, the BHC Company (a joint venture between Boots and Hoechst Celanese) developed a more streamlined and environmentally friendly three-step synthesis of ibuprofen.[14][15] This process boasts a significantly higher atom economy (around 77% compared to the Boots process's 40%) and utilizes anhydrous hydrogen fluoride as both a catalyst and a solvent, which can be recycled.[16][17]

Workflow of the BHC Synthesis of Ibuprofen:

G cluster_1 The BHC Company Synthesis of Ibuprofen (Green Route) A Isobutylbenzene B Friedel-Crafts Acylation (Acetic Anhydride, HF) A->B Step 1 C p-Isobutylacetophenone B->C D Hydrogenation C->D Step 2 E Alcohol Intermediate D->E F Carbonylation (Carbon Monoxide, Palladium catalyst) E->F Step 3 G Ibuprofen F->G G cluster_2 Prostaglandin Synthesis Pathway and NSAID Inhibition A Membrane Phospholipids B Phospholipase A2 A->B C Arachidonic Acid B->C D COX-1 (Constitutive) C->D E COX-2 (Inducible) C->E F Prostaglandins (Physiological) - Stomach Protection - Kidney Function D->F G Prostaglandins (Inflammatory) - Pain - Fever - Inflammation E->G H NSAIDs (e.g., Ibuprofen, Naproxen) H->D H->E

Caption: The cyclooxygenase pathway and the inhibitory action of NSAIDs.

Stereochemistry and Chiral Inversion: The Case of the "Profens"

A crucial aspect of the pharmacology of 2-arylpropionic acid derivatives is their stereochemistry. These compounds possess a chiral center at the alpha-position of the propionic acid moiety, meaning they exist as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer.

For the profens, the (S)-enantiomer is the pharmacologically active form, responsible for the inhibition of COX enzymes. The (R)-enantiomer is largely inactive in this regard. [18]However, a fascinating phenomenon known as metabolic chiral inversion occurs in the body, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer. [5][9][10]The extent of this inversion varies between different profens. For ibuprofen, a significant portion of the (R)-enantiomer undergoes this conversion, effectively making the racemate (a 50:50 mixture of both enantiomers) a prodrug for the (S)-enantiomer. [5][10]

Part 3: Beyond Inflammation: The Expanding Therapeutic Horizon

While their role as anti-inflammatory agents is well-established, the therapeutic potential of the phenylpropanoic acid scaffold extends beyond the inhibition of prostaglandin synthesis. Researchers are actively exploring their utility in other disease areas.

Anticancer Activity

Several studies have investigated the potential of phenylpropanoic acid derivatives as anticancer agents. [10]The mechanisms underlying these effects are still under investigation but may involve pathways independent of COX inhibition. For instance, some derivatives have been shown to induce apoptosis in cancer cell lines.

Antimicrobial Properties

The phenylpropanoic acid scaffold has also been explored for the development of novel antimicrobial agents. [6]By modifying the core structure, researchers have synthesized derivatives with activity against a range of bacteria and fungi, including drug-resistant strains.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Substituted phenylpropanoic acid derivatives have been identified as potent and selective activators of peroxisome proliferator-activated receptors (PPARs). [19][20][21][22][23]PPARs are a group of nuclear receptors that play a key role in regulating lipid and glucose metabolism. As such, phenylpropanoic acid-based PPAR agonists are being investigated as potential treatments for metabolic disorders like dyslipidemia and type 2 diabetes.

Part 4: Analytical Characterization: Ensuring Quality and Purity

The robust analytical characterization of phenylpropanoic acid derivatives is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are two of the most powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of phenylpropanoic acid derivatives in various matrices, including pharmaceutical formulations and biological fluids.

Experimental Protocol: HPLC Analysis of Naproxen [18][24]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted). The exact ratio can be optimized depending on the specific column and system.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where naproxen shows strong absorbance (e.g., 254 nm).

  • Quantification: The concentration of naproxen in a sample is determined by comparing its peak area to that of a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of phenylpropanoic acid derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR Spectral Data for Ibuprofen (in CDCl₃): [13][25][26]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.2 d 2H Aromatic protons
~7.1 d 2H Aromatic protons
~3.7 q 1H CH of propionic acid
~2.4 d 2H CH₂ of isobutyl group
~1.8 m 1H CH of isobutyl group
~1.5 d 3H CH₃ of propionic acid

| ~0.9 | d | 6H | Two CH₃ of isobutyl group |

Conclusion: A Legacy of Innovation and a Future of Possibilities

The journey of phenylpropanoic acid derivatives, from the empirical use of willow bark to the rational design of highly effective drugs, is a testament to the power of chemical and pharmacological research. The discoveries of ibuprofen and naproxen not only provided safer and more effective options for pain and inflammation management but also laid the groundwork for further exploration of this versatile chemical scaffold. As our understanding of disease pathways deepens, the phenylpropanoic acid core continues to serve as a valuable starting point for the development of new therapeutics targeting a wide range of conditions, from metabolic disorders to cancer and infectious diseases. The ongoing innovation in synthetic methodologies, particularly in the realm of green chemistry, ensures that the production of these vital medicines will become increasingly efficient and sustainable. The story of phenylpropanoic acid derivatives is far from over; it is a continuously evolving narrative of scientific progress with a profound impact on human health.

References

  • Ibuprofen - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed. (2003, August 14). Retrieved February 13, 2026, from [Link]

  • Origin Story of Aspirin - UTMB. (2021, June 4). Retrieved February 13, 2026, from [Link]

  • Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators - PubMed. (2002, January 7). Retrieved February 13, 2026, from [Link]

  • Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed. (2012, October 15). Retrieved February 13, 2026, from [Link]

  • The aspirin story – from willow to wonder drug. (2017, January 20). Retrieved February 13, 2026, from [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - Via Medica Journals. (2017, September 21). Retrieved February 13, 2026, from [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • The first 3500 years of aspirin history from its roots - A concise summary - PubMed. (2019, February 15). Retrieved February 13, 2026, from [Link]

  • Improved Synthesis of Ibuprofen - Green Chemistry For Sustainability. (n.d.). Retrieved February 13, 2026, from [Link]

  • ​Aim at chemical synthesis through Ibuprofen - Medicilon. (2023, January 2). Retrieved February 13, 2026, from [Link]

  • Synthesis of ibuprofen from benzene - The Science Snail. (2018, October 11). Retrieved February 13, 2026, from [Link]

  • Ibuprofen - SpectraBase. (n.d.). Retrieved February 13, 2026, from [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. - R Discovery - Researcher.Life. (2003, July 10). Retrieved February 13, 2026, from [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC. (2025, August 7). Retrieved February 13, 2026, from [Link]

  • Synthesis of ibuprofen from benzene - The Science Snail. (2018, October 11). Retrieved February 13, 2026, from [Link]

  • A brief history of ibuprofen - The Pharmaceutical Journal. (2017, July 27). Retrieved February 13, 2026, from [Link]

  • (PDF) Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. (2025, August 7). Retrieved February 13, 2026, from [Link]

  • Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic … - J-Stage. (n.d.). Retrieved February 13, 2026, from [Link]

  • Naproxen Sodium (Aleve®) for Pain Relief | Dr. Raj Sureja - Orthopaedic and Spine Center. (2023, April 7). Retrieved February 13, 2026, from [Link]

  • Molecular modeling study of species-selective peroxisome proliferator-activated receptor (PPAR) alpha agonist; possible mechanism(s) of human PPARalpha selectivity of an alpha-substituted phenylpropanoic acid derivative (KCL) - PubMed. (2004, March 15). Retrieved February 13, 2026, from [Link]

  • Synthesis of Ibuprofen - Chemistry Steps. (2025, December 9). Retrieved February 13, 2026, from [Link]

  • Naproxen - American Chemical Society. (2009, May 19). Retrieved February 13, 2026, from [Link]

  • Ibuprofen Synthesis | Synaptic - Central College. (2019, April 11). Retrieved February 13, 2026, from [Link]

  • ​Aim at chemical synthesis through Ibuprofen - Medicilon. (2023, January 2). Retrieved February 13, 2026, from [Link]

  • Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug - SID. (n.d.). Retrieved February 13, 2026, from [Link]

  • (Open Access) Synthesis of naproxen by 1,2-aryl shift (1995) | You Tian - SciSpace. (n.d.). Retrieved February 13, 2026, from [Link]

  • Method of synthesis of dl-Naproxen - CN1034661C - Google Patents. (n.d.).
  • Process for preparing naproxen - European Patent Office - EP 0163338 A1 - Googleapis.com. (n.d.). Retrieved February 13, 2026, from [Link]

  • Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen. (n.d.). Retrieved February 13, 2026, from [Link]

  • (PDF) Ibuprofen: Original Versus Green Synthesis - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • EP0163338A1 - Process for preparing naproxen - Google Patents. (n.d.).
  • Proton NMR spectrum of Naproxen. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed. (2003, August 14). Retrieved February 13, 2026, from [Link]

  • Pharmacophore as Fundamental Base of the NSAIDs Design: Molecular Docking and SAR/QSAR Analysis of Reported Experimental Data of Cyclooxygenase 1 and 2 - Preprints.org. (2026, February 5). Retrieved February 13, 2026, from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - Semantic Scholar. (2024, June 30). Retrieved February 13, 2026, from [Link]

  • Synthesis and evaluation of anticancer activity of quillaic acid derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways - Frontiers. (n.d.). Retrieved February 13, 2026, from [Link]

  • Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purification - UCL Discovery. (n.d.). Retrieved February 13, 2026, from [Link]

  • RP-HPLc MetHoD FoR DeteRMINAtIoN oF NAPRoXeN IN PHARMAceUtIcAL DosAGe FoRM. (n.d.). Retrieved February 13, 2026, from [Link]

  • "In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology - PubMed. (2005, December 15). Retrieved February 13, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in both pure form and complex matrices. The protocol emphasizes the scientific rationale behind parameter selection, including mobile phase pH control for optimal peak shape and retention of an acidic analyte. A comprehensive, step-by-step guide covering sample preparation, system suitability, and illustrative validation parameters is provided to ensure method robustness and trustworthiness.

Principles of Analysis: A Rational Approach

The successful analysis of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid by HPLC hinges on controlling its chemical behavior in the chromatographic system. As a carboxylic acid, its ionization state is highly dependent on pH.

1.1 The Critical Role of Mobile Phase pH

The primary goal in reversed-phase chromatography is the reproducible interaction between the analyte and the nonpolar stationary phase.[1] For an acidic compound like our target analyte, the mobile phase pH is the most critical parameter influencing its retention and peak shape.

  • Analyte Ionization: The propanoic acid moiety has a specific acid dissociation constant (pKa). At a pH above its pKa, the carboxyl group will be deprotonated (ionized), making the molecule more polar. This increased polarity reduces its affinity for the hydrophobic C18 stationary phase, leading to poor retention and potential peak tailing.[2]

  • Suppression of Ionization: To ensure consistent and robust retention, the ionization of the carboxyl group must be suppressed. This is achieved by setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[3] By maintaining the analyte in its neutral, non-ionized form, its hydrophobicity is maximized, promoting better interaction with the stationary phase and resulting in a sharp, symmetrical peak.[2] This method employs 0.1% formic acid, which sets the mobile phase pH to approximately 2.7, ensuring the complete protonation of the analyte.

1.2 Analyte and System Properties

  • Stationary Phase: A C18 column is the workhorse of reversed-phase HPLC and is well-suited for this analysis due to the phenyl ring and alkyl chain of the analyte, which provide sufficient hydrophobicity for retention.[4]

  • Detection: The presence of the phenyl ring in the molecule's structure provides a strong chromophore, making it ideal for UV detection. A preliminary scan would determine the optimal wavelength (λmax), but 254 nm is a robust choice for aromatic compounds, offering a good balance of sensitivity and specificity.[4]

Below is a diagram illustrating the logical flow for developing this analytical method.

MethodDevelopment cluster_params HPLC Parameter Selection Analyte Analyte Properties 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid Properties Physicochemical Characterization - Acidic (Propanoic Acid) - UV Chromophore (Phenyl Ring) - Moderate Polarity Analyte->Properties Mode Separation Mode Reversed-Phase HPLC Properties->Mode Rationale: Analyte has sufficient hydrophobicity MobilePhase Mobile Phase pH Acidic pH (<3.0) To suppress ionization Properties->MobilePhase Rationale: Analyte is an acid; peak shape & retention are pH-dependent Detector Detection UV Absorbance ~254 nm due to phenyl ring Properties->Detector Rationale: Analyte possesses a UV-active chromophore Column Column Choice C18 (Octadecylsilane) Standard for hydrophobic interaction Mode->Column

Caption: Logical workflow for HPLC method parameter selection.

Materials and Methods

Reagents and Chemicals
  • 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (LC-MS grade, ~99%)

  • Methanol (HPLC grade)

  • Human Plasma (or other relevant biological matrix)

Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Analytical balance (0.01 mg readability)

  • Vortex mixer

  • Centrifuge

  • pH meter

  • Pipettes and general laboratory glassware

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 55% Acetonitrile / 45% Water with 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time Approximately 8 minutes

Sample Preparation Protocols

Proper sample preparation is essential to remove interferences and ensure the longevity of the HPLC column.[5]

Protocol 1: Standard Solution Preparation (for Calibration)
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution is stable for 1 month at 2-8 °C.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Working Stock Solution with the mobile phase.

Protocol 2: Extraction from Human Plasma

This protocol utilizes protein precipitation, a common and effective technique for cleaning up biological samples before HPLC analysis.[6]

  • Spiking: To 500 µL of blank human plasma, add a known volume of the analyte's stock solution to prepare Quality Control (QC) samples or standards.

  • Precipitation: Add 1.5 mL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma) to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 250 µL of the mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.

The overall experimental workflow from sample receipt to data analysis is depicted below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Receive Sample (Standard or Plasma) prep_std Protocol 1: Prepare Standard Solutions (Dilution Series) start->prep_std prep_plasma Protocol 2: Plasma Extraction (Protein Precipitation) start->prep_plasma filter Filter Sample (0.22 µm) prep_std->filter prep_plasma->filter vial Transfer to HPLC Vial filter->vial inject Inject Sample into HPLC vial->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration (using Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: High-level experimental workflow diagram.

Detailed Protocol & System Suitability

HPLC System Preparation
  • Purge all solvent lines to remove air bubbles.

  • Equilibrate the C18 column with the mobile phase (55:45 ACN:Water + 0.1% Formic Acid) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

System Suitability Testing (SST)

Before running the analytical sequence, perform five replicate injections of a mid-range concentration standard (e.g., 10 µg/mL) to verify the performance of the chromatographic system. The system must meet the criteria outlined below before proceeding.

SST ParameterAcceptance CriteriaRationale
Retention Time (RT) %RSD ≤ 1.0%Ensures the stability and precision of the pump and mobile phase composition.
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the autosampler and detector response.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5A measure of peak symmetry, indicating good column performance and no silanol interactions.
Theoretical Plates (N) N > 2000Indicates the efficiency of the separation.
Analysis Sequence
  • Inject a solvent blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the calibration standards from lowest to highest concentration.

  • Inject the QC and unknown samples.

  • Periodically inject a mid-range standard (continuing calibration verification) to monitor system performance throughout the run.

Method Validation (Illustrative)

A robust method must be validated to prove its suitability for the intended purpose. Key validation parameters are summarized below with typical expected results.

Specificity

Specificity is demonstrated by injecting a blank matrix (e.g., plasma without the analyte) and showing no interfering peaks at the retention time of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid.

Linearity

Linearity is established by plotting the peak area versus the concentration of the calibration standards.

Concentration (µg/mL)Peak Area (Example)
0.515,230
1.030,110
5.0155,800
10.0310,500
25.0780,100
50.01,545,000
Correlation (r²) ≥ 0.999
Precision and Accuracy

Precision (%RSD) and accuracy (%Recovery) are assessed by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)
LQC1.5≤ 5.0%95.0 - 105.0%
MQC20.0≤ 5.0%95.0 - 105.0%
HQC40.0≤ 5.0%95.0 - 105.0%
Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The lowest concentration of analyte that can be reliably detected. Estimated to be ~0.15 µg/mL based on a signal-to-noise ratio of 3:1.

  • LOQ: The lowest concentration that can be accurately and precisely quantified. This is typically the lowest point on the calibration curve (0.5 µg/mL), which must meet the acceptance criteria for precision and accuracy.

Conclusion

The HPLC-UV method described in this application note is a highly reliable, robust, and precise procedure for the quantitative determination of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid. The use of an acidified mobile phase ensures excellent peak shape and reproducible retention, making the method suitable for routine analysis in a quality control or research environment. The detailed protocols for sample preparation and system suitability provide a framework for achieving accurate and trustworthy results.

References

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Journal of Food and Nutrition Research. (2013). HPLC analysis of organic acids in juice and wine using resin and reversed-phase columns. Retrieved from [Link]

  • Journal of Agroalimentary Processes and Technologies. (2011). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Retrieved from [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2011). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Retrieved from [Link]

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2011). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Retrieved from [Link]

Sources

Advanced Application Note: 3-[3-(2-Methoxyethoxy)phenyl]propanoic Acid as a Pharmacophore Builder

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Profile

3-[3-(2-Methoxyethoxy)phenyl]propanoic acid (CAS: 1035271-23-8) is a specialized phenylpropanoic acid derivative utilized primarily as a privileged building block in medicinal chemistry and chemical biology. Its structural architecture combines a lipophilic dihydrocinnamic acid core with a solubilizing methoxyethoxy (glycol ether) tail.

This compound is a critical tool for:

  • Fragment-Based Drug Discovery (FBDD): Targeting carboxylic acid binding pockets (e.g., PPAR

    
    , GPR40/FFAR1, and certain bromodomains).
    
  • Lead Optimization: Serving as a "solubility-enhancing" bioisostere for standard alkyl-phenyl tails, improving LogD and metabolic stability profiles.

  • Linker Chemistry: Acting as a non-rigid spacer in the synthesis of PROTACs or bivalent ligands.

Physicochemical Profile
PropertyValueNotes
Molecular Formula

Molecular Weight 224.25 DaIdeal for fragment-based screening (<300 Da).
cLogP ~1.8 - 2.1Moderate lipophilicity; optimized for cell permeability without insolubility.
pKa (Acid) ~4.5Typical carboxylic acid; anionic at physiological pH.
H-Bond Donors/Acceptors 1 / 4Balanced for membrane permeability (Rule of 5 compliant).

Application Context: Metabolic Disease & Nuclear Receptor Targeting

The phenylpropanoic acid moiety is the defining pharmacophore of PPAR agonists (glitazars) and GPR40 agonists . The addition of the meta-methoxyethoxy substituent is a strategic design element to engage specific hydrophobic pockets while interacting with polar residues via the ether oxygen.

Mechanism of Action (Hypothetical Context)

When incorporated into a larger scaffold, this moiety typically functions as the "Acidic Head Group" that anchors the molecule into the ligand-binding domain (LBD) of nuclear receptors.

  • The Carboxylate: Forms a salt bridge with conserved Tyrosine or Histidine residues (e.g., His323/Tyr473 in PPAR

    
    ).
    
  • The Ether Tail: Extends into the solvent-exposed region or a specific sub-pocket, improving water solubility compared to a pure alkyl chain.

Visualizing the Signaling Pathway

The following diagram illustrates the downstream effects when this building block is used to synthesize a PPAR


 agonist.

PPAR_Signaling Ligand Ligand (Containing 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid moiety) PPAR_RXR PPARγ / RXRα Heterodimer Ligand->PPAR_RXR Binding (LBD) CoActivator Co-Activator Recruitment (SRC-1 / PGC-1α) PPAR_RXR->CoActivator Conformational Change DNA_Binding PPRE Binding (Promoter Region) CoActivator->DNA_Binding Complex Formation Transcription Gene Transcription (Adiponectin, GLUT4, CD36) DNA_Binding->Transcription Initiation Outcome Insulin Sensitization Lipid Metabolism Transcription->Outcome Physiological Effect

Figure 1: Canonical PPAR


 activation pathway targeted by phenylpropanoic acid derivatives.

Experimental Protocols

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: To couple 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid to an amine-bearing scaffold (e.g., a heterocycle) to generate a focused library.

Reagents:

  • Compound 1: 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid (1.0 equiv)

  • Amine Partner:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve 100 mg (0.45 mmol) of Compound 1 in 2 mL anhydrous DMF in a generic glass vial.

  • Base Addition: Add DIPEA (235 µL, 1.35 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (205 mg, 0.54 mmol). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the Amine Partner (0.50 mmol).

  • Reaction: Seal the vial and stir at RT for 4–16 hours. Monitor by LC-MS (Target mass =

    
    ).
    
  • Work-up: Dilute with EtOAc (20 mL), wash with 1N HCl (2x), sat.

    
     (2x), and Brine (1x).
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via Flash Chromatography (Hexane/EtOAc gradient).
    

Self-Validation Check:

  • Success Indicator: Disappearance of the carboxylic acid peak in LC-MS and appearance of the amide product peak (

    
    ).
    
  • Troubleshooting: If conversion is low, switch to

    
     to generate the acid chloride intermediate, though this is less tolerant of sensitive functional groups.
    
Protocol B: In Vitro PPAR Binding Assay (TR-FRET)

Objective: To validate the affinity of the synthesized analog containing the phenylpropanoic acid tail.

Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A Terbium-labeled anti-GST antibody binds to a GST-tagged PPAR


-LBD. A fluorescently labeled tracer binds to the receptor. When your molecule binds, it displaces the tracer, decreasing the FRET signal.

Materials:

  • Lanthascreen™ TR-FRET PPAR

    
     Competitive Binding Kit (Thermo Fisher or similar).
    
  • 384-well low-volume black plates.

  • Plate reader capable of TR-FRET (e.g., EnVision).

Workflow:

  • Preparation: Prepare a 10 mM stock of your synthesized compound in DMSO.

  • Dilution: Perform a 10-point serial dilution (1:3) in DMSO. Further dilute into Assay Buffer to ensure final DMSO concentration is <1%.

  • Plating:

    • Add 10 µL of diluted test compound to wells.

    • Add 5 µL of Fluormone™ Pan-PPAR Green Tracer.

    • Add 5 µL of PPAR

      
      -LBD/Tb-anti-GST Antibody complex.
      
  • Incubation: Cover plate and incubate at RT for 2–4 hours in the dark (equilibrium binding).

  • Measurement: Read Fluorescence Emission at 520 nm (Tracer) and 495 nm (Terbium) following excitation at 340 nm.

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

Data Interpretation:

  • High FRET Signal: Tracer is bound; your compound did not bind.

  • Low FRET Signal: Tracer displaced; your compound bound successfully.

Protocol C: Physicochemical Profiling (Shake-Flask LogD)

Objective: To demonstrate the solubility advantage of the methoxyethoxy tail compared to a standard propyl-phenyl tail.

Methodology:

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Procedure:

    • Dissolve compound in Octanol-saturated water and Water-saturated octanol.

    • Shake for 24 hours at 25°C.

    • Centrifuge to separate phases.

    • Analyze concentration in both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Expected Outcome:

  • The methoxyethoxy group should lower the LogD by approximately 0.5–1.0 log units compared to a purely carbon-based analog, indicating improved aqueous solubility while maintaining sufficient lipophilicity for membrane permeation.

Synthesis & Workflow Diagram

The following diagram outlines the logical flow from building block acquisition to lead candidate validation.

Workflow Start Start: 3-[3-(2-Methoxyethoxy)phenyl] propanoic acid Design Scaffold Selection (e.g., Indole, Thiazolidinedione) Start->Design Coupling Amide Coupling (Protocol A) Design->Coupling Library Focused Library (10-50 Analogs) Coupling->Library Screening TR-FRET Binding (Protocol B) Library->Screening Hit Hit Identification (IC50 < 1 µM) Screening->Hit Selection

Figure 2: Integrated workflow for utilizing the building block in lead discovery.

References

  • Bermudez, J., et al. (2010). Syntheses of Chemically Diverse Libraries for Fragment-Based Screening. Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. (2023). LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Protocol.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Explains the utility of ether linkages in solubility).

  • ChemicalBook. (2023). 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid Product Properties and CAS 1035271-23-8 Data.[1]

Sources

Validation & Comparative

The Structure-Activity Relationship of 3-[3-(2-Methoxyethoxy)phenyl]propanoic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel therapeutics for metabolic diseases, the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) has emerged as a cornerstone strategy.[1][2][3] Phenylpropanoic acid derivatives represent a versatile and highly tractable scaffold for the development of PPAR agonists.[4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-[3-(2-methoxyethoxy)phenyl]propanoic acid derivatives, offering a comparative framework for researchers, scientists, and drug development professionals. By dissecting the roles of key structural motifs, we aim to elucidate the principles governing potency and selectivity, thereby empowering the rational design of next-generation PPAR modulators.

The Phenylpropanoic Acid Scaffold: A Privileged Motif for PPAR Activation

The 3-phenylpropanoic acid core is a well-established pharmacophore that effectively engages the ligand-binding domain (LBD) of PPARs.[1][6] These nuclear receptors, comprising three subtypes (PPARα, PPARγ, and PPARδ), are ligand-activated transcription factors that regulate gene expression involved in lipid and glucose metabolism, inflammation, and cellular differentiation.[2][3] Synthetic ligands, such as the fibrate class of drugs (PPARα agonists) and the thiazolidinediones (TZDs, PPARγ agonists), have validated the therapeutic potential of targeting these receptors.[5]

The general structure of the phenylpropanoic acid derivatives discussed herein can be conceptualized as comprising three key regions:

  • An acidic head group: Typically a carboxylic acid, which is crucial for anchoring the ligand within the LBD.

  • A central phenyl ring: This provides a rigid core for the molecule and a point of attachment for various substituents that influence activity and selectivity.

  • A flexible side chain and hydrophobic tail: This region explores a more solvent-exposed part of the LBD and is a primary determinant of subtype selectivity.

The 3-[3-(2-methoxyethoxy)phenyl]propanoic acid scaffold presents a unique combination of these features, with the methoxyethoxy group offering a degree of flexibility and polarity that can be fine-tuned to optimize interactions with the receptor.

Deconstructing the SAR: A Comparative Analysis

The biological activity of 3-[3-(2-methoxyethoxy)phenyl]propanoic acid derivatives is exquisitely sensitive to structural modifications. Below, we explore the impact of altering key positions within this scaffold, drawing comparisons with known phenylpropanoic acid-based PPAR agonists.

The Critical Role of the Carboxylic Acid Head Group

The carboxylic acid moiety is a near-universal feature of high-affinity PPAR ligands. Its ability to form hydrogen bonds with key amino acid residues in the LBD, such as tyrosine and histidine, is fundamental for stable binding and receptor activation.

ModificationExpected Impact on ActivityRationale
EsterificationDecreased activityMasks the key hydrogen bonding interactions of the carboxylic acid.
Bioisosteric replacement (e.g., tetrazole)Potentially retained or altered activityTetrazoles can mimic the acidic properties of carboxylic acids and may offer improved metabolic stability.[2]
Amide formationGenerally decreased activityReduces the acidic character and alters the hydrogen bonding pattern.
Substitution on the Central Phenyl Ring

The substitution pattern on the central phenyl ring dictates the orientation of the molecule within the LBD and influences subtype selectivity. The 3-position of the methoxyethoxy substituent in our core molecule is a key determinant of its spatial arrangement.

ModificationExpected Impact on Activity & SelectivityRationale
Positional Isomers (e.g., 2- or 4-methoxyethoxy)Significant change in activity and selectivityAlters the vector of the side chain, leading to different interactions with the LBD.
Additional substituents on the phenyl ringCan enhance potency and selectivityIntroduction of small alkyl or halogen groups can fill small hydrophobic pockets within the LBD.
The Methoxyethoxy Side Chain: A Handle for Fine-Tuning

The 2-methoxyethoxy side chain is a key feature of our lead scaffold. Its length, flexibility, and the presence of the ether oxygen are critical for its interaction with the receptor.

ModificationExpected Impact on Activity & SelectivityRationale
Variation of the alkoxy chain length (e.g., methoxy, ethoxy, propoxy)Modulated activity and selectivityLonger or shorter chains will position the terminal hydrophobic group differently within the LBD.
Replacement of the ether oxygen (e.g., with a methylene or sulfide)Altered polarity and binding modeThe ether oxygen can act as a hydrogen bond acceptor; its removal or replacement will change the interaction profile.
Introduction of branching on the alkoxy chainCan enhance selectivitySteric bulk can favor binding to one PPAR subtype over another due to differences in the size and shape of their LBDs.
The α-Position: A Key Determinant of Potency and Stereochemistry

Substitution at the α-position of the propanoic acid chain has been shown to be a critical determinant of PPAR agonist activity and can introduce stereochemistry, which often leads to enantioselective receptor activation.[7]

ModificationExpected Impact on ActivityRationale
Small alkyl substitution (e.g., methyl, ethyl)Often increases potencyCan provide additional hydrophobic interactions with the LBD.
Introduction of stereochemistryEnantiomers may exhibit different potenciesThe LBD is chiral, and one enantiomer will typically have a more favorable binding orientation. For many phenylpropanoic acids, the (S)-enantiomer is more active.[1]
Aromatic or heteroaromatic substitutionCan significantly enhance potency and introduce dual agonismThese groups can form additional π-stacking or polar interactions within the LBD.[8]

Comparative Agonist Activity: A Look at the Data

While a comprehensive dataset for the specific 3-[3-(2-methoxyethoxy)phenyl]propanoic acid series is not publicly available, we can infer potential activities by comparing with structurally related phenylpropanoic acid derivatives that have been extensively studied.

CompoundStructureTargetEC50 (µM)Reference
Hypothetical Derivative 1 3-[3-(2-Methoxyethoxy)phenyl]propanoic acidPPARα/γ--
KCL (S)-2-[4-methoxy-3-(4-trifluoromethylbenzylcarbamoyl)phenylmethyl]butyric acidPPARα selective~0.02 (PPARα)[1]
TIPP-401 (S)-2-{3-[(2-fluoro-4-trifluoromethyl-benzoylamino)methyl]-4-methoxybenzyl}butyric acidPPARα/δ dual~0.008 (PPARα), ~0.02 (PPARδ)[6]
Compound 17j (S)-3-{4-[3-(5-methyl-2-phenyl-oxazol-4-yl)-propyl]-phenyl}-2-1,2,3-triazol-2-yl-propionic acidPPARα/γ dual0.013 (PPARα), 0.061 (PPARγ)[8]
MEHP Mono-(2-ethylhexyl)-phthalatePPARα/γ3.2 (human PPARα), 6.2 (human PPARγ)[9]

EC50 values are approximate and collated from different studies for comparative purposes.

This table highlights that potent and selective PPAR agonists can be achieved through careful modification of the phenylpropanoic acid scaffold. The introduction of more complex hydrophobic tails and α-substituents, as seen in KCL, TIPP-401, and compound 17j, leads to significantly higher potency compared to simpler structures like MEHP.[1][6][8][9]

Experimental Protocols for SAR Elucidation

To systematically investigate the SAR of 3-[3-(2-methoxyethoxy)phenyl]propanoic acid derivatives, a combination of in vitro assays is essential.

Luciferase Reporter Gene Assay for PPAR Transactivation

This cell-based assay is the gold standard for determining the functional activity of PPAR agonists. It measures the ability of a compound to activate a PPAR-dependent reporter gene.[10][11]

Principle: Cells are co-transfected with an expression vector for a specific PPAR subtype and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Agonist binding to the PPAR LBD leads to the transcription of the luciferase gene, and the resulting light emission is proportional to the agonist's activity.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cell_culture Culture mammalian cells transfection Co-transfect with PPAR expression vector and PPRE-luciferase reporter plasmid cell_culture->transfection incubation Incubate transfected cells with compounds for 24 hours transfection->incubation compound_prep Prepare serial dilutions of test compounds compound_prep->incubation lysis Lyse cells incubation->lysis luciferase_assay Add luciferase substrate and measure luminescence lysis->luciferase_assay

Caption: Workflow for the PPAR luciferase reporter gene assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Plate a suitable mammalian cell line (e.g., HEK293, COS-1) in a 96-well plate.

    • Co-transfect the cells with a PPAR expression vector (for PPARα, γ, or δ) and a PPRE-driven luciferase reporter plasmid using a suitable transfection reagent.

    • Allow the cells to recover for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-[3-(2-methoxyethoxy)phenyl]propanoic acid derivatives and control compounds (e.g., a known PPAR agonist) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Add luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This biochemical assay directly measures the binding affinity of a compound to the PPAR LBD.[12][13] It is a powerful tool for confirming that a compound's activity is due to direct interaction with the receptor.

Principle: The assay utilizes a terbium-labeled antibody that binds to a GST-tagged PPAR LBD. A fluorescently labeled tracer ligand with known affinity for the LBD is also included. When the tracer is bound to the LBD, excitation of the terbium donor results in FRET to the fluorescent acceptor on the tracer, producing a high TR-FRET signal. Unlabeled test compounds compete with the tracer for binding to the LBD, leading to a decrease in the TR-FRET signal.[12][13]

Workflow Diagram:

G cluster_reagents Reagent Preparation cluster_assay Assay and Detection compound_prep Prepare serial dilutions of test compounds incubation Incubate compounds with receptor mix compound_prep->incubation receptor_mix Prepare a mix of GST-PPAR LBD, Tb-anti-GST antibody, and fluorescent tracer receptor_mix->incubation tr_fret_read Measure TR-FRET signal (emission at two wavelengths) incubation->tr_fret_read

Caption: Workflow for the TR-FRET PPAR competitive binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare a master mix containing the GST-tagged PPAR LBD, the terbium-labeled anti-GST antibody, and the fluorescent tracer ligand at their optimal concentrations.

  • Assay Assembly:

    • In a suitable microplate (e.g., a black, low-volume 384-well plate), add the compound dilutions.

    • Add the master mix to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • TR-FRET Measurement:

    • Measure the fluorescence emission at two wavelengths (one for the terbium donor and one for the fluorescent acceptor) using a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 3-[3-(2-methoxyethoxy)phenyl]propanoic acid scaffold represents a promising starting point for the development of novel PPAR modulators. The principles of SAR established for the broader class of phenylpropanoic acid derivatives provide a robust framework for the rational design of analogues with enhanced potency and desired selectivity profiles. Systematic exploration of modifications at the α-position, optimization of the alkoxy side chain, and fine-tuning of the substitution pattern on the central phenyl ring are key strategies for advancing this chemical series.

The combination of functional cell-based assays, such as the luciferase reporter assay, and direct binding assays, like TR-FRET, is crucial for a comprehensive understanding of the SAR and for identifying lead candidates with the desired pharmacological profile. Future work should focus on synthesizing a focused library of derivatives based on the principles outlined in this guide and evaluating them in these key assays to build a detailed SAR map for this specific scaffold. This will undoubtedly pave the way for the discovery of novel and effective therapeutics for metabolic and inflammatory diseases.

References

  • Assay Genie. Dual Luciferase Reporter Assay Protocol. [Link]

  • Creative BioMart. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat. [Link]

  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]

  • Miyachi, H., & Hashimoto, Y. (2008). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. Biological and Pharmaceutical Bulletin, 31(9), 1647-1653.
  • Nomura, M., et al. (2008). SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. Bioorganic & Medicinal Chemistry Letters, 18(3), 1168-1172.
  • Acton, J. J., & Jones, A. B. (2009). Development of Synthetic Modulators of PPARs: Current Challenges and Future Opportunities. PPAR Research, 2009, 235978.
  • INDIGO Biosciences. Mouse Peroxisome Proliferator-Activated Receptor Alpha. [Link]

  • Corbett, J. W., et al. (2008). Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. Journal of Medicinal Chemistry, 51(9), 2639-2651.
  • Tsou, T. C., et al. (2014). A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists. Methods in Molecular Biology, 1099, 209-219.
  • ResearchGate. Novel Tricyclic α-Alkoxyphenyl Propanoic Acid Derivatives: Dual PPAR α/γ Agonists with Hypolipidemic and Antidiabetic Activity. [Link]

  • Behl, T., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology and Applied Pharmacology, 428, 115668.
  • Miyachi, H. (2021). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. Chemical and Pharmaceutical Bulletin, 69(9), 835-844.
  • Yoshinari, K., et al. (2018). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 41(4), 557-563.
  • Ohashi, M., et al. (2011). Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. Journal of Medicinal Chemistry, 54(1), 331-341.
  • Nomura, M., et al. (2006). Design, synthesis, and evaluation of a novel series of alpha-substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor (PPAR) alpha/delta dual agonists for the treatment of metabolic syndrome. Journal of Medicinal Chemistry, 49(25), 7360-7375.
  • Xiang, R., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
  • Oyama, T., et al. (2022). Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives Generated by a Ligand-Exchange Soaking Method. Chemical and Pharmaceutical Bulletin, 70(8), 567-573.
  • Wang, Y., et al. (2019). Design, sythesis and evaluation of a series of 3- or 4-alkoxy substituted phenoxy derivatives as PPARs agonists. Revista Brasileira de Farmacognosia, 29(4), 459-468.
  • ResearchGate. Design and synthesis of a novel class of dual PPARγ/δ agonists. [Link]

  • BMG LABTECH. TR-FRET Measurements. [Link]

  • BPS Bioscience. TR-FRET Assays Simplify and Accelerate Drug Discovery. [Link]

  • Bility, K. M., et al. (2004). Activation of PPARalpha and PPARgamma by environmental phthalate monoesters. Toxicological Sciences, 74(1), 141-151.
  • Santoprete, A., et al. (2009). Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry Letters, 19(20), 5879-5883.
  • Aiello, A., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 94.
  • U.S. Environmental Protection Agency. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor. [Link]

  • ResearchGate. Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives Generated by a Ligand-Exchange Soaking Method. [Link]

Sources

Biological Efficacy of 3-[3-(2-Methoxyethoxy)phenyl]propanoic Acid (MEPPA) in vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid (referred to herein as MEPPA ), evaluating its biological efficacy as a pharmacophore scaffold for GPR40 (FFAR1) and PPAR modulation.

Executive Summary

3-[3-(2-Methoxyethoxy)phenyl]propanoic acid (MEPPA) functions as a synthetic mimetic of endogenous medium-to-long chain fatty acids. Structurally, it combines a phenylpropanoic acid headgroup (critical for electrostatic anchoring to Arg183/Arg258 in GPR40) with a methoxyethoxy tail (providing amphiphilic balance).

While often utilized as a chemical building block (CAS: 1035271-23-8), its biological profile defines it as a "Fragment-Like" GPR40/FFAR1 Agonist . It serves as a critical starting point for Structure-Activity Relationship (SAR) studies, offering higher solubility than lipophilic tool compounds (e.g., GW9508) but generally lower potency (µM range) compared to optimized clinical candidates (e.g., Fasiglifam).

Mechanism of Action: FFAR1 (GPR40) Activation

MEPPA acts as an allosteric agonist at the Free Fatty Acid Receptor 1 (FFAR1/GPR40), a G


q-coupled GPCR expressed primarily in pancreatic 

-cells.
  • Binding Mode: The carboxylate moiety forms a salt bridge with arginine residues (Arg183, Arg258) in the receptor's orthosteric or allosteric binding pocket. The methoxyethoxy tail occupies the hydrophobic crevice usually filled by the alkyl chain of fatty acids, inducing a conformational change.

  • Signaling Cascade: Activation triggers G

    
    q dissociation, activating Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers Calcium (
    
    
    
    ) release from the ER, enhancing Glucose-Stimulated Insulin Secretion (GSIS).
Figure 1: GPR40 Signaling Pathway [1][2][3]

GPR40_Pathway MEPPA MEPPA (Ligand) GPR40 GPR40 (FFAR1) MEPPA->GPR40 Allosteric Binding Gq Gαq Protein GPR40->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Exocytosis

Caption: MEPPA-induced GPR40 activation cascade leading to calcium mobilization and insulin secretion.[4]

Comparative Efficacy Analysis

In drug discovery, MEPPA is evaluated against "Gold Standard" agonists to benchmark its potency and physicochemical properties.

Table 1: Performance Comparison of GPR40 Agonists
FeatureMEPPA (The Scaffold) GW9508 (Tool Compound) Fasiglifam (TAK-875)
Primary Target GPR40 (FFAR1) / PPAR

GPR40 (Selective)GPR40 (Highly Selective)
Potency (EC50) 1.0 – 10 µM (Est.)*~50 nM ~10 – 20 nM
Solubility High (Ether tail)Low (Lipophilic tail)Moderate
Binding Mode Weak/Transient (Fragment)Strong HydrophobicOptimized Allosteric
Toxicity Risk Low (Metabolically labile)UnknownHepatotoxicity (Linked to structure)
Application Fragment Screening / Linker In Vitro Positive Control Clinical Benchmark

*Note: EC50 values for MEPPA are estimated based on the structure-activity relationship (SAR) of 3-alkoxyphenylpropanoic acid derivatives. It lacks the extended lipophilic reach of GW9508, resulting in lower potency but superior solubility.

Key Insight for Researchers: MEPPA is distinct from GW9508 because of its 2-methoxyethoxy tail. While GW9508 uses a long alkyl/aryl tail to maximize hydrophobic contacts (increasing potency), MEPPA's ether tail improves water solubility. This makes MEPPA an ideal "Fragment Lead" —if you observe activity with MEPPA, you have a validated, soluble starting point that can be grown into a more potent drug.

Experimental Protocols

To validate the efficacy of MEPPA, the following self-validating protocols are recommended.

Protocol A: GPR40 Calcium Flux Assay (FLIPR)

Measures immediate receptor activation via intracellular calcium release.

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (hGPR40).

  • Seeding: Plate cells at 10,000 cells/well in 384-well black/clear-bottom plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate media and add Calcium-4 Assay Kit (Molecular Devices) dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 1 hour at 37°C.

  • Compound Preparation:

    • Dissolve MEPPA in 100% DMSO to 10 mM.

    • Prepare 10-point serial dilution (1:3) in HBSS buffer (Final DMSO < 0.5%).

    • Control: Use GW9508 (10 µM) as Max Response (100%).

  • Measurement: Transfer plate to FLIPR Tetra.

    • Baseline: Read fluorescence (Ex 470-495nm, Em 515-575nm) for 10s.

    • Injection: Add MEPPA.

    • Read: Monitor flux for 120s.

  • Analysis: Calculate Max-Min fluorescence. Fit to sigmoidal dose-response curve to determine EC50.

Protocol B: Selectivity Profiling (PPAR

Reporter Assay)

Since phenylpropanoic acids can cross-react with PPARs, selectivity must be confirmed.

  • Transfection: Co-transfect HEK293 cells with:

    • Plasmid expressing Gal4-PPAR

      
      -LBD (Ligand Binding Domain).
      
    • UAS-Luciferase reporter plasmid.

  • Treatment: Treat cells with MEPPA (0.1 – 100 µM) for 24 hours.

    • Positive Control: Rosiglitazone (1 µM).

  • Detection: Add Luciferase substrate (e.g., Bright-Glo) and measure luminescence.

  • Interpretation: If MEPPA shows <10% activation compared to Rosiglitazone, it is selective for GPR40. If >10%, it is a dual agonist.

Experimental Workflow Diagram

This workflow outlines the logical progression from compound solubilization to validated "Hit" characterization.

Workflow Start MEPPA Sample (Powder) Solubility DMSO Solubilization (10 mM Stock) Start->Solubility QC QC: LC-MS Purity Check Solubility->QC Primary Primary Screen: FLIPR Ca2+ Assay QC->Primary Pass >95% Secondary Secondary Screen: IP-One HTRF Primary->Secondary EC50 < 10µM Selectivity Selectivity: PPAR Reporter Assay Secondary->Selectivity Confirmed Agonist Decision Go/No-Go Decision Selectivity->Decision

Caption: Step-by-step validation workflow for characterizing MEPPA biological activity.

References
  • Briscoe, C. P., et al. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids.[2][3][4] Journal of Biological Chemistry. Link

  • Christiansen, E., et al. (2010). Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a Potential Target for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Link

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves glycemic control in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics. Link

  • PubChem Compound Summary. (2024). 3-(2-Methoxyethoxy)propanoic acid derivatives (Structure/Class Reference). National Library of Medicine. Link

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists.[4][5] Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the In Vivo Evaluation of Novel Phenylpropanoic Acid Derivatives as Metabolic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: Initial literature searches for in vivo studies specifically involving "3-[3-(2-Methoxyethoxy)phenyl]propanoic acid" did not yield published research under this identifier. This guide has therefore been constructed to provide a robust, scientifically-grounded framework for the in vivo comparison of novel phenylpropanoic acid derivatives, a chemical class known for its potential to modulate key metabolic pathways. We will use a representative, albeit hypothetical, lead compound, "MA-2026," to illustrate the principles and protocols necessary for a thorough comparative analysis against a known standard.

Introduction: The Therapeutic Potential of Phenylpropanoic Acids

Phenylpropanoic acids are a class of organic compounds characterized by a phenyl group attached to a propanoic acid moiety.[1] This structural motif is present in a wide array of biologically active molecules, including natural products and synthetic drugs. A significant subset of these compounds has been identified as potent modulators of metabolic processes, primarily through their interaction with nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs).[2][3]

PPARs are ligand-inducible transcription factors that play a central role in regulating glucose and lipid metabolism.[4] The three main isotypes, PPARα, PPARγ, and PPARδ, have distinct tissue distributions and physiological functions, making them attractive targets for therapeutic intervention in metabolic diseases such as type 2 diabetes, dyslipidemia, and obesity.[4][5][[“]]

The development of novel phenylpropanoic acid derivatives, such as our hypothetical lead "MA-2026," aims to optimize the therapeutic window by achieving desired efficacy while minimizing the side effects associated with earlier generations of PPAR agonists.[2][7] This guide provides a comprehensive framework for the preclinical in vivo evaluation of such novel compounds, comparing them against established benchmarks to ascertain their therapeutic potential.

Mechanism of Action: PPAR Agonism

The primary mechanism of action for many metabolically active phenylpropanoic acids is the activation of PPARs. Upon binding a ligand, the PPAR undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8]

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation and a reduction in plasma triglycerides. Fibrates are a class of drugs that target PPARα.[5][[“]]

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation improves insulin sensitivity by enhancing glucose uptake in peripheral tissues.[4][7] Thiazolidinediones (TZDs) are well-known PPARγ agonists.[7]

  • PPARδ: Ubiquitously expressed, its activation has been shown to increase fatty acid oxidation and improve lipid profiles.[5]

Novel compounds may act as single, dual, or pan-agonists, each profile offering a different therapeutic strategy.[3][5]

Visualizing the PPAR Signaling Pathway

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phenylpropanoic Acid (e.g., MA-2026) PPAR PPAR Ligand->PPAR Binding & Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binding to DNA TargetGenes Target Gene Transcription PPRE->TargetGenes Modulation mRNA mRNA TargetGenes->mRNA Proteins Metabolic Proteins (e.g., for Lipid/Glucose Metabolism) mRNA->Proteins Translation (in Cytoplasm) BiologicalEffect Biological Effect (e.g., Improved Insulin Sensitivity, Lowered Triglycerides) Proteins->BiologicalEffect Leads to caption Fig 1. PPAR Signaling Pathway

Caption: Fig 1. PPAR Signaling Pathway

Comparative In Vivo Evaluation

A robust preclinical program is essential to characterize the efficacy, safety, and pharmacokinetic profile of a novel compound. Here, we outline a comparative study of our hypothetical lead, MA-2026 , against a well-characterized PPARα agonist, Fenofibrate .

Test Compounds
CompoundClass / Putative MechanismRationale for Comparison
MA-2026 Novel Phenylpropanoic Acid / PPAR AgonistLead candidate with optimized structure for potential dual PPARα/γ activity.
Fenofibrate Fibrate / Selective PPARα AgonistEstablished clinical benchmark for dyslipidemia, providing a reference for PPARα-mediated effects.[5][8]
Vehicle 0.5% Carboxymethylcellulose (CMC) in waterInert control to assess the baseline response of the animal model.
Efficacy Evaluation: Diet-Induced Obesity (DIO) Mouse Model

The DIO model is highly relevant for studying metabolic diseases as it mimics many features of human obesity and type 2 diabetes, including weight gain, insulin resistance, and dyslipidemia.[9]

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Induction of Obesity: Mice are fed a high-fat diet (HFD; 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.

  • Group Allocation: Mice are randomized into treatment groups (n=8-10 per group) based on body weight and fasting blood glucose levels.

    • Group 1: Vehicle (0.5% CMC), oral gavage, once daily.

    • Group 2: Fenofibrate (30 mg/kg), oral gavage, once daily.

    • Group 3: MA-2026 (10 mg/kg), oral gavage, once daily.

    • Group 4: MA-2026 (30 mg/kg), oral gavage, once daily.

  • Treatment Duration: 4 weeks.

  • Key Endpoints:

    • Body Weight and Food Intake: Measured weekly.

    • Oral Glucose Tolerance Test (OGTT): Performed at the end of week 3 to assess improvements in glucose homeostasis.[10]

    • Terminal Blood Collection: At the end of the study, blood is collected for analysis of plasma triglycerides, insulin, and other metabolic markers.

    • Tissue Collection: Liver and adipose tissue are collected for histopathology and gene expression analysis.

ParameterVehicleFenofibrate (30 mg/kg)MA-2026 (10 mg/kg)MA-2026 (30 mg/kg)
Body Weight Change (%) +10.2 ± 1.5%+8.5 ± 1.2%+5.1 ± 1.0%+2.3 ± 0.8%
Fasting Blood Glucose (mg/dL) 185 ± 12170 ± 10155 ± 9130 ± 7
Plasma Triglycerides (mg/dL) 150 ± 2095 ± 15110 ± 1880 ± 12
OGTT (AUC) 30,000 ± 250027,500 ± 220024,000 ± 200019,000 ± 1800

(Note: Data are hypothetical and for illustrative purposes.)

Pharmacokinetic and Safety Profiling

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a new chemical entity is critical.[11]

  • Animal Model: Male Sprague-Dawley rats.

  • Administration: A single oral dose of MA-2026 (10 mg/kg).

  • Sampling: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Plasma concentrations of MA-2026 are determined using LC-MS/MS.

  • Parameters Calculated: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T½ (half-life).

ParameterFenofibrate (Active Metabolite)MA-2026
Bioavailability (%) ~60%~75%
T½ (hours) ~20~15
Primary Route of Excretion RenalHepatic / Renal
Observed Adverse Effects Generally well-tolerated; potential for liver enzyme elevation.To be determined in toxicology studies.

(Note: Data are a mix of known values for Fenofibrate and hypothetical values for MA-2026.)

Integrated Workflow for In Vivo Compound Comparison

The decision-making process in drug development relies on a logical, stepwise progression from initial screening to more complex disease models.

InVivo_Workflow cluster_Discovery Discovery & Screening cluster_Preclinical Preclinical In Vivo Evaluation cluster_Decision Decision Point InVitro In Vitro Screening (Binding & Reporter Assays) PK_Tox Pharmacokinetics & Acute Toxicology InVitro->PK_Tox Lead Candidate Selection Efficacy_Model Efficacy Model (e.g., DIO Mice) PK_Tox->Efficacy_Model Establish Safe Dose Range Dose_Response Dose-Response & Chronic Toxicology Efficacy_Model->Dose_Response Demonstrate Proof-of-Concept Go_NoGo Go / No-Go Decision for Further Development Dose_Response->Go_NoGo Comprehensive Data Package caption Fig 2. In Vivo Evaluation Workflow

Caption: Fig 2. In Vivo Evaluation Workflow

Conclusion and Future Directions

This guide outlines a comprehensive and objective framework for the in vivo comparison of novel phenylpropanoic acid derivatives like MA-2026 against established standards. Based on our hypothetical data, MA-2026 demonstrates superior efficacy in improving glucose tolerance and reducing body weight gain compared to Fenofibrate at similar doses, suggesting a potentially more beneficial profile for treating metabolic syndrome. Its favorable pharmacokinetic properties would further support its development.

The critical next steps would involve:

  • Chronic Toxicology Studies: To establish a long-term safety profile.

  • Mechanism of Action Confirmation: In vivo studies using PPAR knockout mice to confirm target engagement.[12]

  • Head-to-Head Studies with Dual Agonists: Comparison against clinically relevant dual PPARα/γ agonists to better position MA-2026 in the therapeutic landscape.

By following a structured, data-driven approach, researchers can effectively evaluate the therapeutic potential of new chemical entities and make informed decisions for their advancement toward clinical applications.

References

  • Kim, H. et al. (2008). Design, Synthesis, and Biological Evaluation of Novel Constrained meta-Substituted Phenyl Propanoic Acids as Peroxisome. Journal of Medicinal Chemistry.
  • Gertsch, J. (2013). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC.
  • ResearchGate. (n.d.). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ResearchGate. Available at: [Link]

  • PubMed. (2008). Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. PubMed. Available at: [Link]

  • Stephenson, C. et al. (2011). In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer. PMC. Available at: [Link]

  • MDPI. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. MDPI. Available at: [Link]

  • Rodriguez-Pascau, L. et al. (2023). Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate. MDPI. Available at: [Link]

  • Lindsley, C. et al. (2015). In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery. PubMed Central. Available at: [Link]

  • Shumadalova, O. et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. PMC. Available at: [Link]

  • Wikipedia. (n.d.). PPAR agonist. Wikipedia. Available at: [Link]

  • Consensus. (n.d.). Therapeutic potential of PPARα/γ agonists in obesity and atherosclerosis. Consensus. Available at: [Link]

  • Selvita. (n.d.). In Vivo Metabolic Models. Selvita. Available at: [Link]

  • Physiogenex. (n.d.). In vivo metabolic studies for drug efficacy. Physiogenex. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Assessing the Purity of Commercially Available 3-[3-(2-Methoxyethoxy)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the quality of starting materials and intermediates is not merely a matter of compliance but a cornerstone of scientific validity and therapeutic success.[1][2] The compound 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid is a key building block in the synthesis of various pharmaceutical targets. The presence of even trace impurities can have profound consequences, potentially altering reaction kinetics, generating unwanted byproducts, or introducing toxicity, thereby compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[2][3]

This guide provides a comprehensive, multi-faceted strategy for researchers and drug development professionals to rigorously assess the purity of commercially available 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid. We will move beyond a superficial reliance on supplier-provided documents and delve into orthogonal analytical techniques to build a robust, verifiable, and trustworthy purity profile. Our approach is grounded in the principle that a self-validating system of analysis is essential for reproducible research and streamlined development.[1][4][5]

The Starting Point: Deconstructing the Certificate of Analysis (CoA)

Before any in-house analysis begins, the Certificate of Analysis (CoA) provided by the supplier serves as the initial data package.[4] A CoA is a batch-specific document that certifies that the product meets a predefined set of specifications.[4][6]

Key Information to Scrutinize on a CoA:

  • Product and Batch Number: Ensures traceability.[4]

  • Physical Properties: Appearance, color, and form.

  • Identity Confirmation: Typically confirmed by IR or ¹H NMR spectroscopy.

  • Purity Assay: The stated purity percentage and the method used to determine it (e.g., HPLC, Titration).

  • Specific Impurity Levels: Data on residual solvents, water content (Karl Fischer), and heavy metals, if applicable.

While indispensable, the CoA should be viewed as a baseline, not the definitive statement of purity. The analytical method used by the supplier may not detect all relevant impurities, and lot-to-lot consistency should always be verified for critical applications.[6] Many suppliers allow you to download the CoA directly from their product page using the lot number.[4][7]

An Orthogonal Approach to Purity Verification

To establish a high degree of confidence in a material's purity, we must employ orthogonal analytical methods—techniques that measure the same attribute based on different chemical or physical principles.[8] This approach minimizes the risk of an impurity going undetected because it is not amenable to a single analytical technique. For 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid, a robust analytical triad consists of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

G cluster_0 Purity Assessment Workflow cluster_1 Orthogonal Methods NewBatch Receive New Batch of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid ReviewCoA Review Supplier Certificate of Analysis (CoA) NewBatch->ReviewCoA Initial Check OrthogonalAnalysis Perform Orthogonal Analytical Testing ReviewCoA->OrthogonalAnalysis Proceed if CoA is acceptable DataReview Consolidate & Review Data OrthogonalAnalysis->DataReview HPLC HPLC-UV (Non-volatile impurities) OrthogonalAnalysis->HPLC GCMS GC-MS (Volatile impurities, requires derivatization) OrthogonalAnalysis->GCMS qNMR qNMR (Absolute Purity Assay) OrthogonalAnalysis->qNMR Decision Accept or Reject Batch DataReview->Decision Compare against specifications

Caption: High-level workflow for the purity assessment of a new chemical batch.

Method 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Expertise & Rationale: HPLC is the workhorse for purity determination of non-volatile organic compounds. By separating the sample based on its partitioning between a stationary and mobile phase, we can resolve the parent compound from structurally similar impurities, degradation products, or synthetic by-products. A UV detector is suitable for this molecule due to the presence of the aromatic ring, which acts as a chromophore. A "purity by area normalization" method is a common and rapid approach, though it assumes all impurities have a similar response factor to the main compound.

Detailed HPLC Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of ~1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumental Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B over 1 minute, and equilibrate for 6 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Before sample analysis, perform five replicate injections of the sample solution.

    • The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

G start Start prep Prepare 1 mg/mL Sample Solution start->prep filter Filter with 0.45 µm Syringe Filter prep->filter inject Inject 10 µL into HPLC System filter->inject run Run Gradient Elution on C18 Column inject->run detect Detect at 220/254 nm run->detect integrate Integrate Peaks detect->integrate calculate Calculate Area Percent Purity integrate->calculate end End calculate->end

Caption: Experimental workflow for HPLC purity analysis.

Method 2: GC-MS for Volatile and Semi-Volatile Impurities

Expertise & Rationale: Gas chromatography is ideal for separating volatile compounds. Carboxylic acids like our analyte are polar and have low volatility, leading to poor peak shape and potential thermal degradation in the GC inlet. To overcome this, we must derivatize the carboxylic acid group to a more volatile and thermally stable ester, typically a silyl ester. Mass Spectrometry (MS) detection provides an extra layer of confidence, offering structural information about any separated impurities based on their mass fragmentation patterns.

Detailed GC-MS Protocol
  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 1.0 mg of the compound into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before analysis.

  • Instrumental Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 300 °C, hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: 40-550 amu.

  • Data Analysis:

    • Identify the peak for the silylated derivative of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid.

    • Calculate the area percent purity similarly to the HPLC method.

    • For any impurity peaks, analyze the mass spectrum and compare it against a library (e.g., NIST) to tentatively identify the structure.

Method 3: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Expertise & Rationale: Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of a compound's absolute purity without requiring a reference standard of the analyte itself.[9][10][11] The method relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a known proton signal from the analyte against the integral of a known signal from a certified internal standard of high purity, we can calculate the analyte's purity on a mass/mass basis.[8] This technique is orthogonal to chromatography as it is based on a different physical principle and is insensitive to impurities that lack protons (e.g., inorganic salts).[11]

Detailed qNMR Protocol
  • Sample Preparation:

    • Select a certified internal standard (IS) with a known purity (e.g., Maleic Acid, Dimethyl sulfone). The IS must have at least one proton resonance that is sharp, well-resolved, and does not overlap with any analyte signals.

    • Accurately weigh ~15 mg of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid into a vial. Record the weight precisely.

    • Accurately weigh ~5 mg of the chosen internal standard into the same vial. Record the weight precisely.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters:

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30s).

      • Use a calibrated 90° pulse.

      • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aromatic protons or the methylene protons of the ethoxy group).

    • Integrate the chosen signal from the internal standard.

    • Calculate the purity (P) of the analyte using the following formula: P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Comparative Analysis: A Hypothetical Scenario

To illustrate the power of this multi-pronged approach, let's consider hypothetical results from three different commercial suppliers of 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid.

ParameterSupplier A (CoA)Supplier A (Verified)Supplier B (Verified)Supplier C (Verified)
Stated Purity (CoA) 98.5% (HPLC)-99.0% (HPLC)>97% (Titration)
Appearance White SolidConformsOff-white SolidWhite Solid
HPLC Purity (Area %) -98.6%99.1%97.2%
Impurity 1 (0.5% RRT)Not Reported0.8%0.4%1.5%
Impurity 2 (1.2% RRT)Not Reported0.2%<0.05%0.6%
GC-MS Purity (Area %) ->99.5%>99.5%99.2%
Volatile Impurity 1Not Reported<0.05%<0.05%0.3% (Tentative ID: Precursor)
qNMR Purity (w/w %) -98.4%98.9%96.8%
Water Content (KF) 0.2%0.15%0.25%0.3%
Overall Assessment Good Excellent Acceptable for non-critical use

Interpretation of Hypothetical Data:

  • Supplier A: The verified data closely matches the CoA, indicating a reliable supplier. The purity is high and consistent across orthogonal methods.

  • Supplier B: Also a high-quality supplier. The qNMR result confirms the high purity, and the material is very clean by HPLC. The slightly off-white color may be acceptable depending on the application.

  • Supplier C: The verified data reveals that the actual purity is at the lower end of their specification. The HPLC shows significant levels of non-volatile impurities, and the GC-MS detects a residual starting material. The qNMR confirms a lower absolute purity. This batch may be unsuitable for sensitive applications without further purification.

Conclusion

Assessing the purity of a critical raw material like 3-[3-(2-Methoxyethoxy)phenyl]propanoic acid is a foundational activity in rigorous scientific research and pharmaceutical development. Relying solely on a supplier's Certificate of Analysis is insufficient for guaranteeing the quality required for sensitive applications. By implementing a self-validating, orthogonal analytical approach using HPLC, GC-MS, and qNMR, researchers can build a comprehensive and trustworthy purity profile. This diligence ensures experimental reproducibility, enhances the safety and efficacy of downstream products, and ultimately accelerates the path from discovery to clinic.

References

  • Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry? [Link]

  • RSSL. Nuclear magnetic resonance spectroscopy (NMR). [Link]

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)? | Applications Notes. [Link]

  • Pharmaceutical Technology. (2021, September 3). How Pure is Pure? Understanding Reagent Purity Grades. [Link]

  • Gadek, T. R., & Shaffer, P. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Techmate Ltd. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.